2-Cyclopentene-1-acetic acid

Description

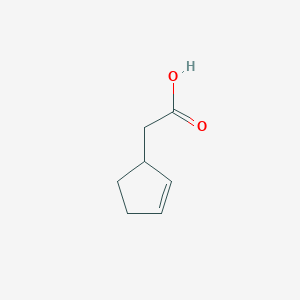

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopent-2-en-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-7(9)5-6-3-1-2-4-6/h1,3,6H,2,4-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRZTJAACCRFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864427 | |

| Record name | (Cyclopent-2-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13668-61-6 | |

| Record name | 2-Cyclopentene-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13668-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopent-2-enylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013668616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13668-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopent-2-enylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Cyclopentene-1-acetic acid CAS number and properties

An In-Depth Technical Guide to 2-Cyclopentene-1-acetic acid (CAS: 13668-61-6) for Advanced Research and Development

Introduction

This compound is a versatile bifunctional molecule featuring a reactive carboxylic acid and a cyclic alkene. This unique combination makes it a valuable intermediate and building block in organic synthesis. Its structural motif is a key component in a variety of natural products and pharmacologically active compounds, positioning it as a molecule of significant interest for professionals in drug discovery, fragrance synthesis, and materials science. This guide serves as a comprehensive technical resource, offering insights into its properties, synthesis, reactivity, and applications, grounded in established scientific principles to empower researchers in their experimental endeavors.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of successful experimental design. This compound is a colorless liquid under standard conditions, characterized by the identifiers and properties summarized below.[1][2][3][4]

Chemical Structure

Caption: Chemical Structure of this compound

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 13668-61-6 | [1][5] |

| Molecular Formula | C₇H₁₀O₂ | [1][3][6] |

| Molecular Weight | 126.15 g/mol | [1][2][3] |

| IUPAC Name | 2-(Cyclopent-2-en-1-yl)acetic acid | [3] |

| Synonyms | 2-Cyclopenten-1-ylacetic acid, Cyclopent-2-enylacetic acid | [4] |

| Appearance | Colorless liquid | [4][6] |

| Melting Point | 19 °C (lit.) | [1][2][5] |

| Boiling Point | 93-94 °C @ 2.5 mmHg (lit.) | [2][5][6] |

| Density | 1.047 g/mL at 25 °C (lit.) | [2][4][6] |

| Refractive Index (n²⁰/D) | 1.468 (lit.) | [1][2][6] |

| Solubility | Insoluble in water; soluble in alcohols, ethers | [6] |

| pKa | 4.61 ± 0.10 (Predicted) | [4] |

Synthesis, Purification, and Characterization

The reliable acquisition of high-purity material is paramount. This section details a common synthetic approach and outlines the necessary protocols for purification and structural verification.

Synthetic Pathway Overview

A prevalent method for synthesizing this compound involves the reaction of a suitable cyclopentene precursor with a two-carbon synthon for the acetic acid moiety.[6] One common strategy is the alkylation of a malonic ester with a cyclopentenyl halide, followed by hydrolysis and decarboxylation. This classical approach offers robust and predictable outcomes.

Caption: Reactivity map showing transformations at the two functional centers.

-

Reactions at the Carboxylic Acid: The -COOH group undergoes standard transformations. It can be esterified (e.g., with an alcohol under acidic catalysis), converted to an amide (via an acid chloride intermediate), or reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

Reactions at the Alkene: The double bond is susceptible to electrophilic addition. It can be hydrogenated to yield the saturated cyclopentylacetic acid. [7]It can also be epoxidized with peroxy acids (like m-CPBA) or halogenated (e.g., with Br₂).

Applications in Drug Discovery and Natural Product Synthesis

The cyclopentene and cyclopentenone ring systems are privileged structures in medicinal chemistry, appearing in numerous bioactive natural products. [8][9]this compound serves as a strategic starting material for accessing these complex scaffolds.

-

Prostaglandin Synthesis: The five-membered ring is the core of prostaglandins, a class of lipid compounds with diverse physiological effects. Derivatives of this compound can be elaborated into key prostaglandin intermediates.

-

Anticancer Drug Design: The cyclopentenone moiety, which can be derived from cyclopentene precursors, is found in compounds with antiproliferative and pro-apoptotic activities. [9]This makes this compound a valuable building block for developing novel oncology therapeutics.

-

Fragrance Industry: Esters derived from this acid, such as ethyl 2-cyclopentene-1-acetate, possess unique aromas and are used in the formulation of fragrances. [6][10] The value of this scaffold lies in its conformational rigidity, which helps in pre-organizing substituents for binding to biological targets, and its potential for conversion into Michael acceptors, which can covalently bind to enzyme active sites.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound is an irritant and requires careful handling.

Hazard Summary

| Hazard Code | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Source: Aggregated GHS information.[1][3] |

Protocol: Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Ventilation: Work in a well-ventilated chemical fume hood to avoid inhaling vapors.

-

Dispensing: As a liquid, dispense using a pipette or syringe to minimize exposure.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. Keep away from incompatible materials.

-

Incompatibilities: The compound is incompatible with bases, oxidizing agents, and reducing agents. [1][4][5]Store separately from these chemical classes to prevent hazardous reactions.

-

Spill & Disposal: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound (CAS: 13668-61-6) is more than a simple organic molecule; it is a strategic tool for chemical innovation. Its dual functionality provides a platform for diverse synthetic transformations, leading to high-value products ranging from life-saving pharmaceuticals to fine chemicals. This guide has provided a technical foundation covering its properties, synthesis, reactivity, and safety, designed to equip researchers and drug development professionals with the expert insights needed to leverage its full potential. As the demand for complex, stereochemically rich molecules continues to grow, the importance of such versatile building blocks will undoubtedly increase.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

MilliporeSigma. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). This compound, 5-hydroxy-, methyl ester, (1R-trans)-. Coll. Vol. 7, p.286 (1990); Vol. 62, p.48 (1984). Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

- Trost, B. M. (2002). On Inventing Reactions for Atom Economy. Accounts of Chemical Research, 35(9), 695–705. (Illustrative of the importance of cyclopentene structures, though not a direct source for the specific compound).

-

NIST. (n.d.). 2-(Cyclopenten-1-yl)acetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2019). Cyclopentenone: A special moiety for anticancer drug design. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound 98 13668-61-6 [sigmaaldrich.com]

- 3. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 13668-61-6 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Cyclopentylacetic acid | C7H12O2 | CID 71606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound, ethyl ester | C9H14O2 | CID 10877336 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Cyclopentene-1-acetic acid from Cyclopentadiene

Abstract: This technical guide provides a comprehensive, in-depth exploration of a primary synthetic route to 2-Cyclopentene-1-acetic acid, a valuable building block in organic synthesis and drug development. The synthesis commences with the readily available starting material, cyclopentadiene. This document is structured to provide not only step-by-step protocols but also the underlying chemical principles and causalities behind experimental choices, targeting an audience of researchers, scientists, and professionals in drug development. We will delve into the critical preparation of the cyclopentadiene monomer, its conversion to the aromatic cyclopentadienyl anion, subsequent alkylation, and the final transformations to yield the target molecule.

Introduction

This compound is an organic compound featuring a five-membered ring with an isolated double bond and a carboxylic acid functional group.[1][2] This structural motif is of significant interest in medicinal chemistry and serves as a precursor for a variety of more complex molecules, including certain prostaglandin analogs and other bioactive compounds.[3] The synthesis pathway from cyclopentadiene is an elegant demonstration of fundamental organic chemistry principles, including pericyclic reactions, the generation of aromatic anions, and standard functional group manipulations. This guide will focus on a robust and direct method involving the alkylation of the cyclopentadienyl anion.

Part 1: Preparation of the Diene Monomer

Causality: Cyclopentadiene is a highly reactive diene that readily undergoes a [4+2] Diels-Alder cycloaddition with itself at room temperature to form its dimer, dicyclopentadiene (DCPD).[4][5] Therefore, to be used as a reagent, the monomer must be freshly generated from the commercially available dimer immediately before use. This process is a retro-Diels-Alder reaction, often referred to as "cracking."

The equilibrium between the monomer and dimer is temperature-dependent. Heating the dimer shifts the equilibrium toward the lower-boiling monomer, which can be isolated by fractional distillation.[4][5]

Experimental Protocol 1: Thermal Cracking of Dicyclopentadiene

This protocol describes the depolymerization of dicyclopentadiene to obtain the cyclopentadiene monomer.

Materials:

-

Dicyclopentadiene (technical grade)

-

Electric heating mantle or oil bath

-

Fractional distillation apparatus (e.g., 500 mL two-necked flask, Vigreux column, condenser, receiving flask)

-

Dry ice/acetone bath

Procedure:

-

Assemble a fractional distillation apparatus. It is crucial that the setup is dry. The receiving flask should be cooled in a dry ice/acetone bath to approximately -78 °C to prevent the freshly distilled monomer from re-dimerizing.[6]

-

Charge the distillation flask with 200 mL of dicyclopentadiene.

-

Slowly heat the dicyclopentadiene to its reflux temperature (around 170 °C).[4][7] The retro-Diels-Alder reaction begins around 150-160 °C.[7]

-

The cyclopentadiene monomer will distill over at a temperature of 40-42 °C.[5] Collect the distillate in the cooled receiving flask.

-

Continue the distillation until a significant increase in the pot temperature is required or the residue becomes viscous. It is advisable not to distill to dryness.

-

The collected cyclopentadiene monomer appears as a colorless liquid. It is highly unstable at room temperature (50% dimerized in 24 hours) and must be kept on ice or at -78 °C and used immediately for the subsequent reaction.[5]

Workflow for Dicyclopentadiene Cracking

Caption: Workflow for the thermal cracking of dicyclopentadiene.

Part 2: The Alkylation Pathway: A Direct Synthetic Route

While the Diels-Alder reaction of cyclopentadiene is a cornerstone of organic synthesis, for the specific target of this compound, a more direct and efficient route involves the formation and subsequent alkylation of the cyclopentadienyl anion.

Step 2.1: Formation of the Aromatic Cyclopentadienyl Anion

Causality: Cyclopentadiene exhibits unusually high acidity for a hydrocarbon (pKa ≈ 16). This is because its conjugate base, the cyclopentadienyl anion, is aromatic. The anion has a planar, cyclic, conjugated system containing 6 π-electrons, satisfying Hückel's rule (4n+2, where n=1). This aromatic stabilization is the driving force for the deprotonation.

Experimental Protocol 2: Generation of Cyclopentadienylsodium

This protocol is adapted from established methods for preparing cyclopentadienylsodium.[8]

Materials:

-

Freshly prepared cyclopentadiene

-

Sodium metal, finely cut or as a sand

-

Anhydrous tetrahydrofuran (THF) or xylene

-

Three-necked flask, condenser, mechanical stirrer, gas inlet (for inert atmosphere)

Procedure:

-

Set up a dry 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Place 8.6 g (0.375 g-atom) of sodium metal into the flask with 75 mL of dry xylene.[8]

-

Heat the mixture to reflux with stirring to create a fine sodium sand. Once formed, allow the mixture to cool.

-

Carefully add a solution of 23.1 g (0.35 mol) of freshly distilled cyclopentadiene in 50 mL of dry xylene dropwise to the stirred sodium suspension.

-

The reaction is exothermic, and hydrogen gas will evolve. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature or with gentle heating until the evolution of hydrogen ceases and a pink or tan precipitate of cyclopentadienylsodium forms.

Caption: Formation of the aromatic cyclopentadienyl anion.

Step 2.2: Nucleophilic Alkylation

Causality: The aromatic cyclopentadienyl anion is an excellent nucleophile. It can readily participate in an SN2 reaction with a suitable electrophile, such as an alkyl haloacetate. This reaction forms a new carbon-carbon bond, attaching the acetic acid ester moiety to the cyclopentadiene ring. The reaction is conducted at low temperatures to minimize side reactions like dimerization or double bond migration.[8]

Experimental Protocol 3: Synthesis of Methyl 2,4-cyclopentadiene-1-acetate

Materials:

-

Cyclopentadienylsodium solution from the previous step

-

Methyl bromoacetate or ethyl bromoacetate

-

Anhydrous diethyl ether or THF

-

Dry ice/acetone bath

Procedure:

-

Cool the flask containing the cyclopentadienylsodium suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of the haloacetate (e.g., 0.33 mol of methyl bromoacetate) in dry ether dropwise to the cold, stirred suspension over a period of 2 hours.[8]

-

A white precipitate of sodium bromide will form during the addition.

-

Allow the reaction mixture to stir overnight at -78 °C to ensure the reaction goes to completion.[8]

-

The resulting product, methyl 2,4-cyclopentadiene-1-acetate, is unstable and should be used immediately in the next step without extensive purification.

Part 3: Final Transformations

Step 3.1: Selective Hydrogenation

Causality: The alkylation product is a substituted cyclopentadiene, a conjugated diene system. The target molecule, this compound, contains a single, isolated double bond. Therefore, a selective reduction is required to convert the diene into a mono-alkene. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a standard method for this transformation. The reaction must be carefully monitored to prevent over-reduction to the fully saturated cyclopentylacetic acid derivative. This is typically achieved by stopping the reaction after the theoretical amount of one mole of hydrogen has been consumed.

Experimental Protocol 4: Hydrogenation to Methyl 2-Cyclopentene-1-acetate

Materials:

-

Crude methyl 2,4-cyclopentadiene-1-acetate solution

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Hydrogen gas

Procedure:

-

After the alkylation reaction, carefully quench the mixture by adding it to ice-water. Extract the organic product with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature.

-

Dissolve the crude ester in ethanol.

-

Transfer the solution to a suitable hydrogenation vessel. Add a catalytic amount of 5% Pd/C (typically 1-5 mol% by weight relative to the substrate).

-

Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-3 atm or a balloon).

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by measuring hydrogen uptake or by TLC/GC analysis.

-

Once one molar equivalent of hydrogen has been consumed, stop the reaction.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with fresh solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude methyl 2-cyclopentene-1-acetate.

Step 3.2: Saponification to this compound

Causality: The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a classic saponification reaction, where a base (like sodium hydroxide) hydrolyzes the ester to its carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate and yield the final free acid product.

Experimental Protocol 5: Hydrolysis of the Ester

Materials:

-

Crude methyl 2-cyclopentene-1-acetate

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Methanol/Water solvent mixture

-

Hydrochloric acid (HCl), 3M or 6M

-

Diethyl ether or dichloromethane for extraction

Procedure:

-

Dissolve the crude ester in a mixture of methanol and water (e.g., 2:1 v/v).

-

Add a 10% aqueous solution of NaOH (approximately 1.5-2.0 molar equivalents).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring the disappearance of the ester by TLC.

-

After the hydrolysis is complete, cool the mixture in an ice bath and carefully acidify it to a pH of ~2 by adding 3M HCl.

-

Extract the aqueous layer multiple times with diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.

Overall Synthetic Workflow

Caption: Summary of the alkylation pathway to the target molecule.

Part 4: Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Data | Reference(s) |

| Chemical Formula | C₇H₁₀O₂ | [2][9] |

| Molecular Weight | 126.15 g/mol | [2][9] |

| Appearance | Colorless liquid | [10] |

| Boiling Point | 93-95 °C at 2-2.5 mmHg | [9] |

| Melting Point | 19 °C | [9] |

| Density | ~1.047 g/mL at 25 °C | [11] |

| Refractive Index (n²⁰/D) | ~1.468 | [9] |

| IR Spectroscopy | Characteristic peaks for C=O (acid) ~1710 cm⁻¹, O-H (acid) broad ~2500-3300 cm⁻¹, C=C ~1650 cm⁻¹ | [1] |

| ¹H NMR Spectroscopy | Expected signals for vinyl, allylic, aliphatic, and acid protons. | - |

| ¹³C NMR Spectroscopy | Expected signals for carboxyl, vinyl, and aliphatic carbons. | - |

Conclusion

The synthesis of this compound from cyclopentadiene via the alkylation pathway is a robust and instructive multi-step process. It leverages the unique chemical properties of cyclopentadiene, namely its existence in a dimeric state and the aromaticity of its corresponding anion. Each step, from the initial thermal cracking to the final saponification, requires careful control of reaction conditions to maximize yield and purity. This guide provides the foundational theory and detailed protocols necessary for researchers to successfully synthesize this important chemical intermediate, paving the way for its application in drug discovery and complex molecule synthesis.

References

-

Moffett, R. B. (1952). CYCLOPENTADIENE AND 3-CHLOROCYCLOPENTENE. Organic Syntheses, 32, 41. DOI: 10.15227/orgsyn.032.0041. [Link]

-

Organosynthetic & Organometallic Chemistry. (2009). Preparation of Cyclopentadiene. [Link]

-

Wikipedia. Cyclopentadiene. [Link]

-

Grieco, P. A., & Nishizawa, M. (1977). This compound, 5-hydroxy-, methyl ester, (1R-trans)-. Organic Syntheses, 57, 66. DOI: 10.15227/orgsyn.057.0066. [Link]

- Google Patents. (CN108069814B)

-

Semantic Scholar. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. [Link]

-

Scientific Research Publishing. (2016). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 6, 1-8. DOI: 10.4236/ijoc.2016.61001. [Link]

-

University of Colorado, Boulder. Experiment: cis-Norbornene-5,6-endo-dicarboxylic acid by Diels-Alder Reaction. [Link]

-

Scientific Research Publishing. (2016). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. International Journal of Organic Chemistry, 6, 1-8. DOI: 10.4236/ijoc.2016.61001. [Link]

-

ResearchGate. (2011). Diels–Alder Reaction of Cyclopentadiene and Alkyl Acrylates in the Presence of Pyrrolidinium Ionic Liquids with Various Anions. Catalysis Letters, 141, 1489-1493. DOI: 10.1007/s10562-011-0677-z. [Link]

-

National Institutes of Health. (2015). Roles of Lewis Acid Catalysts in Diels-Alder Reactions between Cyclopentadiene and Methyl Acrylate. The Journal of Organic Chemistry, 80(15), 7546–7555. DOI: 10.1021/acs.joc.5b00989. [Link]

-

Chegg.com. (2017). Solved: The Diels–Alder cycloaddition between cyclopentadiene... [Link]

-

ResearchGate. (2016). Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis. [Link]

-

Proceedings of the Y.H. Mammadaliyev Institute of Petrochemical Processes. (2020). DIENE CONDENSATION OF CYCLOPENTADIENE WITH ACRYLIC DIENOPHILES. 4, 305-316. [Link]

-

Sciforum. (2014). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Molbank, 2014(2), M822. DOI: 10.3390/M822. [Link]

-

ChemBK. This compound. [Link]

- Google Patents. (JP4745655B2) Process for producing 5-norbornene-2-carboxylic acid and its ester.

-

NIST Chemistry WebBook. 2-(Cyclopenten-1-yl)acetic acid. [Link]

-

PubChem. This compound. [Link]

-

Chemdad. This compound. [Link]

-

ResearchGate. (2017). Cyclopentenone: A special moiety for anticancer drug design. European Journal of Medicinal Chemistry, 142, 145-161. DOI: 10.1016/j.ejmech.2017.07.054. [Link]

Sources

- 1. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]

- 2. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopentadiene - Wikipedia [en.wikipedia.org]

- 5. chem.latech.edu [chem.latech.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organosynthetic & Organometallic Chemistry: Preparation of Cyclopentadiene [tvv2008.blogspot.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to 2-Cyclopentene-1-acetic acid

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopentene-1-acetic acid (CPAA), a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document details the compound's fundamental chemical and physical properties, synthesis methodologies, spectroscopic profile, and critical safety protocols. By integrating established experimental procedures with insights into their underlying chemical principles, this guide serves as an authoritative resource for the practical application and safe handling of CPAA in a laboratory setting.

Chemical Identity and Core Properties

This compound is an unsaturated carboxylic acid characterized by a five-membered ring containing one double bond, with an acetic acid moiety attached. Its unique structure, combining the reactivity of an alkene and a carboxylic acid, makes it a versatile building block in organic synthesis.

The fundamental properties of this compound are summarized below. These data are critical for experimental design, enabling accurate molar calculations, prediction of physical behavior, and confirmation of substance identity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 126.15 g/mol | [1][2][5] |

| IUPAC Name | 2-(Cyclopent-2-en-1-yl)acetic acid | [1] |

| CAS Number | 13668-61-6 | [1][2][4] |

| EC Number | 237-146-1 | [1][6] |

| Appearance | Colorless liquid | [7] |

| Density | 1.047 g/mL at 25 °C | [3][5][6] |

| Melting Point | 19 °C | [2][5][6] |

| Boiling Point | 93-94 °C at 2.5 mmHg | [5][6][7] |

| Refractive Index (n20/D) | 1.468 | [2][5][6] |

| SMILES | C1CC(C=C1)CC(=O)O | [1] |

Synthesis and Purification Workflow

The synthesis of this compound and its derivatives is a topic of significant interest, often starting from cyclopentadiene. A common conceptual pathway involves the reaction of a cyclopentenyl halide with a malonic ester, followed by hydrolysis and decarboxylation. This classic approach provides a reliable route to the target compound.

-

Causality in Synthesis: The choice of a malonic ester condensation is deliberate; the ester groups act as activating groups for the α-carbon, facilitating its alkylation by the cyclopentenyl halide. The subsequent hydrolysis and heat-induced decarboxylation efficiently remove one of the carboxyl groups, yielding the desired acetic acid derivative.[8]

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound.

Applications in Research and Development

This compound and its structural analogues are valuable intermediates in the synthesis of complex organic molecules. The cyclopentene ring is a common motif in natural products, and the acetic acid side chain provides a handle for further chemical modification.

-

Prostaglandin Synthesis: The cyclopentane core is central to the structure of prostaglandins, which are lipid compounds with diverse hormone-like effects. Derivatives of CPAA can serve as building blocks for the synthesis of prostaglandin analogues, which are investigated for their therapeutic potential in inflammation, pain, and cardiovascular disease.

-

Antiviral Agents: Certain carbocyclic nucleoside analogues, which contain a cyclopentene or cyclopentane ring in place of the sugar moiety, have shown significant antiviral activity. The synthesis of these complex molecules can utilize chiral derivatives of CPAA.

-

Inhibitory Amino Acid Analogs: Research has shown that 2-cyclopentene-1-glycine, a related amino acid analog, acts as a potent growth inhibitor for Escherichia coli.[8] This highlights the potential for cyclopentene-containing molecules to serve as scaffolds for developing novel antimicrobial agents or enzyme inhibitors.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

4.1 Hazard Identification and GHS Classification

-

Skin Irritation (Category 2) : Causes skin irritation.[1][9]

-

Eye Irritation (Category 2A) : Causes serious eye irritation.[1][9]

-

Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[1][9]

4.2 Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]

-

Hand Protection: Wear suitable protective gloves (e.g., Nitrile rubber).

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[3][9]

4.3 Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12]

-

Incompatibilities: The compound is incompatible with strong bases, oxidizing agents, and reducing agents.[2][3][7]

Experimental Protocol: Esterification of this compound

This protocol details the Fischer esterification of this compound with methanol to produce methyl 2-(cyclopent-2-en-1-yl)acetate. This is a fundamental reaction demonstrating the reactivity of the carboxylic acid group.

Objective: To synthesize and purify the methyl ester of this compound.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous (large excess, acts as solvent and reagent)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount, e.g., 0.05 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether or Ethyl acetate for extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and an excess of anhydrous methanol (e.g., 20-fold molar excess).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting carboxylic acid.

-

Work-up - Quenching: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volumes). Combine the organic layers. Self-Validation: The ester is significantly more soluble in the organic solvent than in the aqueous phase, allowing for efficient separation from salts and residual methanol.

-

Washing: Wash the combined organic layers sequentially with water and then brine to remove residual water-soluble impurities.

-

Drying and Filtration: Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: The resulting crude ester can be purified by vacuum distillation to yield the final product. Collect the fraction boiling at the appropriate temperature and reduced pressure.

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compare with literature data.

References

-

PubChem. This compound | C7H10O2 | CID 96216. [Link]

-

ChemBK. This compound. [Link]

-

NIST WebBook. 2-(Cyclopenten-1-yl)acetic acid. [Link]

-

Organic Syntheses. This compound, 5-hydroxy-, methyl ester, (1R-trans). [Link]

-

Cheméo. Chemical Properties of 2-Cyclopentene-1-carboxylic acid (CAS 2348-89-2). [Link]

-

Journal of the American Chemical Society. Synthesis of 2-Cyclopentene-1-glycine, an Inhibitory Amino Acid Analog. [Link]

-

Chemical Reviews. Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. [Link]

-

Chemdad. This compound Properties. [Link]

Sources

- 1. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]

- 5. 2-环戊烯-1-醋酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 98 13668-61-6 [sigmaaldrich.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aksci.com [aksci.com]

- 10. 2-环戊烯-1-醋酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. uwm.edu [uwm.edu]

- 12. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Analysis of 2-Cyclopentene-1-acetic acid: An In-depth Technical Guide

Introduction: Elucidating the Molecular Architecture

2-Cyclopentene-1-acetic acid (CAS No: 13668-61-6, Formula: C₇H₁₀O₂) is a carboxylic acid derivative featuring a five-membered unsaturated ring.[1][2][3] Its unique structure, combining a reactive carboxylic acid moiety with an allylic system, makes it a valuable building block in organic synthesis and a point of interest in medicinal chemistry.[4] For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. Our approach moves beyond a mere listing of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby offering a self-validating framework for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed map of the carbon and proton environments within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the cyclopentene and acetic acid moieties.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR reveals the electronic environment of each hydrogen atom and its proximity to other protons. The chemical shift (δ) is dictated by the degree of shielding or deshielding from the surrounding electron density, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring, non-equivalent protons.

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and analyzing it on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

Data Summary & Interpretation: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the olefinic, allylic, aliphatic, and carboxylic acid protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |

| -COOH | ~11.0 - 12.0 | Singlet | 1H | Highly deshielded proton of the carboxylic acid, often broad. |

| H-2', H-3' | ~5.5 - 5.8 | Multiplet | 2H | Olefinic protons on the C=C double bond, deshielded by the π-system. |

| H-1' | ~3.0 - 3.3 | Multiplet | 1H | Allylic proton, also adjacent to the chiral center, shows complex splitting. |

| H-2α, H-2β | ~2.3 - 2.6 | Multiplet | 2H | Protons alpha to the carbonyl group, deshielded and split by the adjacent allylic proton (H-1'). |

| H-4', H-5' | ~1.5 - 2.4 | Multiplet | 4H | Aliphatic protons on the cyclopentene ring, exhibiting complex overlap and splitting patterns. |

Note: Exact chemical shifts and coupling constants can vary based on solvent and concentration. Data is synthesized from expected values for similar structural motifs.[5][6]

Causality Behind the Spectrum:

-

Olefinic Protons (H-2', H-3'): These protons are directly attached to the sp²-hybridized carbons of the double bond. The electron-withdrawing nature of the double bond deshields them, causing their signals to appear downfield.

-

Allylic and Alpha-Carbonyl Protons (H-1', H-2): The proton at C-1' is in an allylic position, adjacent to the double bond, which causes a moderate downfield shift. The protons on C-2 are alpha to the electron-withdrawing carbonyl group, also resulting in a downfield shift.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to its attachment to an electronegative oxygen atom and its involvement in hydrogen bonding, placing its signal significantly downfield, often as a broad singlet.

Caption: Molecular structure with proton numbering.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides information on the number and type of carbon atoms in a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon.

Experimental Protocol: Spectra are typically acquired using a proton-decoupled sequence to produce sharp singlet signals for each unique carbon atom. The solvent and spectrometer are the same as for ¹H NMR.

Data Summary & Interpretation: Seven distinct signals are expected, corresponding to the seven carbon atoms in the structure.[5]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Assigned Carbon(s) | Chemical Shift (δ, ppm) | Hybridization | Rationale |

| C=O | ~178 - 182 | sp² | Carbonyl carbon of the carboxylic acid, highly deshielded. |

| C-2', C-3' | ~128 - 132 | sp² | Olefinic carbons of the double bond. |

| C-1' | ~40 - 45 | sp³ | Allylic carbon, attached to the acetic acid side chain. |

| C-2 | ~38 - 42 | sp³ | Carbon alpha to the carbonyl group. |

| C-4', C-5' | ~30 - 35 | sp³ | Aliphatic carbons within the cyclopentene ring. |

Note: Data is synthesized from expected values for similar structural motifs. Source of sample for reference spectra is Fluka AG.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: A common and straightforward method is Attenuated Total Reflectance (ATR), where the liquid sample is placed directly onto a crystal (e.g., diamond). Alternatively, a spectrum can be obtained from a neat thin film between salt plates.[5]

Data Summary & Interpretation: The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the alkene.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2500 - 3300 | Strong, Broad | O-H Stretch | Carboxylic Acid O-H |

| 2850 - 2960 | Medium-Strong | C-H Stretch | sp³ C-H (Aliphatic) |

| 3020 - 3100 | Medium | C-H Stretch | sp² C-H (Olefinic)[7] |

| 1710 - 1780 | Strong, Sharp | C=O Stretch | Carboxylic Acid Carbonyl[8] |

| 1640 - 1680 | Weak-Medium | C=C Stretch | Alkene Double Bond[7] |

Note: Data compiled from the NIST Gas-Phase Infrared Database and general IR correlation tables.[1][8]

Causality Behind the Spectrum:

-

Broad O-H Stretch: The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching absorption that spans from ~2500 to 3300 cm⁻¹. This broadening is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.

-

Strong C=O Stretch: The carbonyl group (C=O) has a large dipole moment, leading to a very strong and sharp absorption band around 1710-1780 cm⁻¹. Its precise position can indicate conjugation or ring strain, but here it falls within the typical range for a saturated carboxylic acid.

-

Alkene Absorptions: The presence of the double bond is confirmed by the weaker C=C stretch near 1650 cm⁻¹ and the sp² C-H stretch just above 3000 cm⁻¹, distinguishing it from the sp³ C-H stretches which appear just below 3000 cm⁻¹.[7]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method.

Experimental Protocol: In a typical GC-MS setup, the sample is vaporized and injected into the mass spectrometer, where it is bombarded with high-energy electrons. This process creates a positively charged molecular ion (M⁺) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z).

Data Summary & Interpretation: The mass spectrum provides the molecular weight and a fragmentation fingerprint that is characteristic of the molecule's structure.

Table 4: Major Ions in the EI Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion | Rationale |

| 126 | Low | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺), confirming the molecular weight.[1][2] |

| 81 | Moderate | [C₆H₉]⁺ | Loss of the carboxyl group (-COOH, 45 Da) from the molecular ion. |

| 67 | 100 (Base Peak) | [C₅H₇]⁺ | Loss of the acetic acid side chain (-CH₂COOH, 59 Da), forming the stable cyclopentenyl cation.[5] |

Note: The fragmentation pattern is a key identifier. The most stable carbocation often forms the base peak.[9]

Fragmentation Pathway: The energetic molecular ion (m/z 126) is unstable and readily undergoes fragmentation. The most favorable cleavage occurs at the bond between the ring and the side chain. This is because the resulting cyclopentenyl cation (m/z 67) is a resonance-stabilized allylic carbocation, making it the most abundant ion (the base peak) observed in the spectrum.[5]

Sources

- 1. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]

- 2. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to 2-Cyclopentene-1-acetic acid: Commercial Availability, Synthesis, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 2-Cyclopentene-1-acetic acid, a valuable building block in organic synthesis, particularly for the development of novel therapeutics. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the commercial landscape, detailed synthetic methodologies, and critical applications of this versatile molecule, with a special focus on its role as a precursor to cyclopentenone prostaglandins.

Introduction: The Significance of the Cyclopentene Scaffold

This compound (CAS No. 13668-61-6) is a carboxylic acid featuring a five-membered carbocyclic ring with a single point of unsaturation.[1] This structural motif is of significant interest in medicinal chemistry as the cyclopentane and cyclopentenone core is found in a vast array of biologically active natural products, most notably the prostaglandins.[2] Prostaglandins are lipid compounds that exhibit a wide range of hormone-like effects and are involved in physiological processes such as inflammation, blood pressure regulation, and smooth muscle contraction.[3][4] Consequently, this compound serves as a crucial starting material for the synthesis of various prostaglandin analogues and other complex molecular architectures.

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available material is a critical consideration for its application in sensitive synthetic routes.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | ≥98% | Offered as a liquid, suitable for most research and development applications.[5] |

| ChemBK | 98% or technical grade | Lists various suppliers and may offer different grades.[6] |

| IndiaMART | 99% | Connects with various manufacturers and suppliers in India, offering industrial-grade material.[3] |

| Fisher Scientific | Technical grade (approx. 90%) | Often supplied as a mixture with its isomer, 3-cyclopentene-1-acetic acid.[7] |

When procuring this reagent, it is imperative to consider the isomeric purity, as the presence of the 3-cyclopentene isomer can complicate subsequent reactions and purification steps. For applications requiring high stereochemical control, such as in the total synthesis of prostaglandins, a higher purity grade is strongly recommended.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the alkylation of a malonic ester derivative with a suitable cyclopentenyl halide, followed by hydrolysis and decarboxylation. This approach offers a straightforward pathway to the target molecule from readily available starting materials.

Recommended Synthetic Protocol: Malonic Ester Synthesis

This protocol outlines the synthesis of this compound starting from 3-chlorocyclopentene and diethyl malonate. The causality behind this choice lies in the high acidity of the α-hydrogens of diethyl malonate, facilitating its deprotonation to form a soft nucleophile that readily undergoes SN2 reaction with the electrophilic 3-chlorocyclopentene.[1][8]

Step 1: Alkylation of Diethyl Malonate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. This is typically achieved by the careful addition of sodium metal to ethanol.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. The ethoxide acts as a base to deprotonate the diethyl malonate, forming the corresponding enolate.

-

Alkylation: Add 3-chlorocyclopentene dropwise to the enolate solution. The reaction mixture is then heated to reflux for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 2-(cyclopent-2-en-1-yl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

Saponification: The crude dialkyl malonate derivative is saponified by refluxing with a solution of sodium or potassium hydroxide in a mixture of water and ethanol. This step hydrolyzes the ester groups to carboxylates.

-

Acidification and Decarboxylation: After complete hydrolysis, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid. The resulting dicarboxylic acid is then heated, which readily undergoes decarboxylation to yield this compound.

-

Purification: The final product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Malonic ester synthesis of this compound.

Purification Considerations

For applications demanding high purity, column chromatography is the preferred method of purification. A typical procedure would involve:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient elution system of ethyl acetate in hexanes or heptane. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

-

Monitoring: Fractions are collected and analyzed by TLC to identify and combine the pure fractions.

-

Solvent Removal: The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound as a colorless liquid.

For acidic compounds like this compound, it is sometimes beneficial to add a small amount of acetic acid to the eluent to prevent tailing on the silica gel column.[9]

Applications in Drug Development: A Gateway to Prostaglandins

The primary application of this compound in drug development is its role as a versatile precursor for the synthesis of prostaglandins and their analogues. The cyclopentane ring and the acetic acid side chain provide a foundational scaffold that can be elaborated to introduce the characteristic functionalities of the prostaglandin family.

Cyclopentenone Prostaglandins: Key Biological Mediators

Cyclopentenone prostaglandins (cyPGs), such as those of the A and J series, are a subclass of prostaglandins characterized by an α,β-unsaturated ketone in the five-membered ring.[3] These molecules are potent biological mediators involved in the regulation of inflammation, cell proliferation, and apoptosis.[10] Their biological activity is largely attributed to the electrophilic nature of the cyclopentenone ring, which can react with nucleophilic residues in cellular proteins, thereby modulating their function.[11]

Caption: Biosynthetic pathway to a cyclopentenone prostaglandin.

Synthetic Strategy: From this compound to a Prostaglandin Core

The total synthesis of prostaglandins is a landmark achievement in organic chemistry, with the work of E.J. Corey being particularly seminal.[12] A common strategy involves the construction of a key intermediate, often referred to as the "Corey lactone" or a related cyclopentenone derivative, from which various prostaglandins can be synthesized. This compound can serve as a starting point for the synthesis of such key intermediates.

A plausible synthetic sequence involves the conversion of this compound into a functionalized cyclopentenone, which then undergoes conjugate addition to introduce the lower side chain of the prostaglandin, followed by the introduction of the upper side chain.

Illustrative Synthetic Pathway to a PGE1 Precursor:

-

Conversion to a Cyclopentenone Intermediate: this compound can be converted to a suitable cyclopentenone derivative through a series of functional group manipulations. This may involve, for example, the introduction of a hydroxyl group and subsequent oxidation.

-

Conjugate Addition: The resulting α,β-unsaturated cyclopentenone undergoes a stereoselective 1,4-conjugate addition of an organocuprate reagent, which introduces the lower side chain of the prostaglandin. The stereochemistry of this addition is crucial and is often directed by existing stereocenters on the cyclopentane ring.[13]

-

Trapping of the Enolate: The enolate formed after the conjugate addition is then trapped with an electrophile that will become the upper side chain of the prostaglandin. This is often an aldehyde, which after a Wittig reaction or similar olefination, will form the complete carbon skeleton of the target prostaglandin.

-

Final Functional Group Manipulations: The final steps involve the adjustment of oxidation states and deprotection of any protecting groups to yield the final prostaglandin, such as PGE1.

Caption: General synthetic strategy for prostaglandins from this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in the field of drug discovery. Its structural resemblance to the core of prostaglandins makes it an invaluable starting material for the synthesis of these biologically potent molecules and their analogues. A thorough understanding of its commercial availability, synthetic routes, and strategic application is essential for researchers and scientists working towards the development of new therapeutics targeting pathways modulated by prostaglandins.

References

-

This compound, 5-hydroxy-, methyl ester, (1R-trans) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

This compound - ChemBK. (n.d.). ChemBK. Retrieved from [Link]

-

Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - Frontiers. (n.d.). Frontiers. Retrieved from [Link]

-

Supporting Information - Wiley-VCH. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

-

3.3: Syntheses of Prostaglandins from Acyclic Precursors - Chemistry LibreTexts. (2021, March 4). Chemistry LibreTexts. Retrieved from [Link]

-

Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork) - YouTube. (2022, August 8). YouTube. Retrieved from [Link]

-

Prostaglandin - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Corey–Fuchs reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

10: Strategies in Prostaglandins Synthesis - Chemistry LibreTexts. (2024, March 27). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]

-

Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved from [Link]

-

Recent Advances in the Catalytic Synthesis of the Cyclopentene Core - PubMed. (2023, October 11). PubMed. Retrieved from [Link]

-

Corey-Chaykovsky Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Cyclopentenone - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Silica gel column preparation and compound purification - YouTube. (2023, September 12). YouTube. Retrieved from [Link]

-

Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

The Synthesis of Some 1-Cyclopentenealdehydes - ElectronicsAndBooks. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Synthesis of (&)-Prostaglandin l2 Methyl Ester and its 15-Epimer from 2-( Cyclopent-2-enyl) - ElectronicsAndBooks. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]

-

19.20 The Malonic Ester Synthesis: A Way to Synthesize a Carboxylic Acid - Chemistry LibreTexts. (2014, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

-

Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Cyclopentanone from Adipic Acid - YouTube. (2023, August 10). YouTube. Retrieved from [Link]

-

Synthesis of Stable Derivatives of cycloprop-2-ene Carboxylic Acid - PubMed - NIH. (2008, June 6). National Institutes of Health. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Corey-Fuchs Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scispace.com [scispace.com]

An In-Depth Technical Guide to Prostaglandin A1: A Bioactive Cyclopentenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound 2-(cyclopent-2-en-1-yl)acetic acid is a valuable synthon in organic chemistry, comprehensive public data regarding its detailed biological activities and mechanisms of action are limited. However, its core structural motif, the cyclopentene ring, is a cornerstone of a class of potent signaling molecules with profound implications for drug development: the prostaglandins. This guide will, therefore, focus on a well-characterized and biologically active derivative, Prostaglandin A1 (PGA1) , as a representative molecule.

PGA1 is a member of the cyclopentenone prostaglandin family, which are metabolites of polyunsaturated fatty acids. These molecules are defined by a five-membered carbocyclic ring containing an alpha-beta unsaturated keto group. PGA1, specifically, is a dehydration product of Prostaglandin E1 (PGE1) and exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1][2] This guide will provide a comprehensive overview of PGA1, from its chemical properties and synthesis to its molecular mechanisms of action and therapeutic potential, offering insights for researchers in medicinal chemistry and drug discovery.

I. Chemical and Physical Properties of Prostaglandin A1

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. PGA1 is a C20 carboxylic acid with a distinctive cyclopentenone ring structure.

| Property | Value | Source |

| IUPAC Name | 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | PubChem |

| CAS Number | 14152-28-4 | |

| Molecular Formula | C₂₀H₃₂O₄ | |

| Molecular Weight | 336.47 g/mol | |

| Appearance | Crystalline solid | Bertin Bioreagent |

| Storage Temperature | -20°C |

II. Synthesis of Prostaglandin A1

The synthesis of prostaglandins is a complex field of organic chemistry, with numerous strategies developed to achieve stereospecificity. PGA1 is often derived from its precursor, Prostaglandin E1 (PGE1), through dehydration. The general biosynthetic pathway of prostaglandins begins with the enzymatic oxidation of arachidonic acid by cyclooxygenase (COX) enzymes.[3]

A generalized synthetic approach to prostaglandins often involves the "three-component coupling" strategy, where the cyclopentenone core is functionalized with two side chains.

Conceptual Synthesis Workflow

References

physical properties of 2-Cyclopentene-1-acetic acid

An In-depth Technical Guide to the Physical Properties of 2-Cyclopentene-1-acetic acid

Abstract: This document provides a comprehensive technical overview of the essential physical and chemical properties of this compound (CAS No. 13668-61-6). Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes key data with practical insights into its experimental determination and application. We delve into the structural, thermodynamic, and spectroscopic characteristics of this molecule, offering a foundational understanding for its use in synthesis and as a building block in pharmaceutical research.

Introduction and Strategic Importance

This compound is a carboxylic acid derivative featuring a five-membered unsaturated carbocyclic ring. Its structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of complex natural products and pharmaceutical agents, including prostaglandins and related compounds.[1][2] A thorough understanding of its physical properties is not merely academic; it is a critical prerequisite for its effective handling, purification, reaction optimization, and formulation.

From a drug development perspective, properties such as solubility, lipophilicity (LogP), and pKa directly influence a molecule's pharmacokinetic and pharmacodynamic profile. Therefore, precise characterization is the first step in rational drug design. This guide provides the foundational data and methodologies required for such endeavors.

Core Physicochemical Properties

The fundamental physical constants of a compound provide a snapshot of its behavior under various conditions. These properties are essential for assessing purity, ensuring safe handling, and designing experimental setups.

Summary of Key Physical Data

The following table summarizes the key physicochemical properties of this compound, compiled from authoritative chemical data repositories.

| Property | Value | Source(s) |

| CAS Number | 13668-61-6 | [3][4] |

| Molecular Formula | C₇H₁₀O₂ | [3][4][5] |

| Molecular Weight | 126.15 g/mol | [4] |

| Physical Form | Liquid at room temperature | |

| Melting Point | 19 °C (lit.) | [5] |

| Boiling Point | 93-94 °C at 2.5 mmHg (lit.) | [5] |

| Density | 1.047 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n²⁰/D) | 1.468 (lit.) | [6] |

| Flash Point | >110 °C (>230 °F) - closed cup | [5] |

| XLogP3 | 1.2 - 1.4 | [4][6] |

| pKa (Predicted) | 4.61 ± 0.10 | [7] |

Structural and Chemical Identifiers

A compound's identity is unequivocally established through its various chemical names and structural codes.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-cyclopent-2-en-1-ylacetic acid | [4] |

| Synonyms | 2-Cyclopenten-1-ylacetic acid, Cyclopent-2-enylacetic acid | [3][4] |

| SMILES String | OC(=O)CC1CCC=C1 | [4] |

| InChI Key | NNRZTJAACCRFRV-UHFFFAOYSA-N | [3][4] |

| EC Number | 237-146-1 | |

| Beilstein Number | 2042172 |

Experimental Determination of Physical Properties: Protocols and Rationale

As a Senior Application Scientist, I emphasize that literature values must be verified in-house, as purity can significantly impact physical constants. The following protocols represent robust, standard methodologies for this purpose.

Workflow for Physicochemical Characterization

The logical flow for characterizing a research chemical like this compound is crucial for ensuring data integrity and efficient resource allocation.

Caption: Relationship between molecular structure and key physical properties.

-

Solubility Profile:

-

Aqueous: As a carboxylic acid, its solubility in neutral water is expected to be limited. However, it will readily dissolve in basic aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide) via deprotonation to form the highly soluble carboxylate salt.

-

Organic: It is expected to be soluble in a wide range of polar organic solvents such as methanol, ethanol, acetone, ethyl acetate, and tetrahydrofuran (THF). [8]Solubility in nonpolar solvents like hexanes will likely be poor.

-

-

Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically octanol) and water. It is a critical predictor of drug-likeness.

-

The calculated XLogP3 value of ~1.2-1.4 suggests that this compound has a balanced hydrophilic-lipophilic character. [4][6]This is a favorable range for many drug candidates, suggesting potential for good membrane permeability without excessive lipophilicity that can lead to metabolic instability or poor solubility.

-

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any research chemical.

-

GHS Hazard Classification: this compound is classified as an irritant. [4][9] * H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. [9] * Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. [5][6][7]

-

References

-

ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-(Cyclopenten-1-yl)acetic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96216, this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). This compound, 5-hydroxy-, methyl ester, (1R-trans)-. Retrieved from [Link]

-

MokeHui. (n.d.). Hexadecylketene - CAS 7049-56-1. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Cyclopentene-1-carboxylic acid (CAS 2348-89-2). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10877336, this compound, ethyl ester. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum for 2-(Cyclopenten-1-yl)acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H10O2). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23293311, Hexadecylketene. Retrieved from [Link]

-

Journal of the American Chemical Society. (1954). Synthesis of 2-Cyclopentene-1-glycine, an Inhibitory Amino Acid Analog. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88975, 1-Cyclopentene-1-acetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 3. 2-(Cyclopenten-1-yl)acetic acid [webbook.nist.gov]

- 4. This compound | C7H10O2 | CID 96216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. CYCLOPENTYLACETIC ACID | 1123-00-8 [chemicalbook.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to the Chemical Stability of 2-Cyclopentene-1-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Stability Considerations

2-Cyclopentene-1-acetic acid is a valuable carbocyclic compound featuring a reactive cyclopentene ring and a carboxylic acid moiety.[1] Its structural motifs are found in various biologically active molecules and serve as a versatile building block in organic synthesis. For professionals in research and drug development, a thorough understanding of a molecule's chemical stability is paramount. It dictates storage conditions, formulation strategies, and ultimately, the viability of a compound for its intended application.[2][3]

This guide provides a comprehensive analysis of the factors governing the chemical stability of this compound. By examining its inherent reactivity, we will delineate potential degradation pathways and outline robust analytical methodologies for stability assessment. The insights herein are built upon fundamental chemical principles and established practices in pharmaceutical stability testing, aiming to equip scientists with the knowledge to confidently handle, analyze, and formulate with this compound.

Core Molecular Features and Inherent Reactivity

The stability of this compound is dictated by its two primary functional groups: the carboxylic acid and the cyclopentene ring.

-

Carboxylic Acid Group: This group is generally stable but can undergo reactions such as esterification in the presence of alcohols and an acid catalyst.[4] Its acidic nature (pKa typically ~4-5) means it will exist in its carboxylate form at neutral or basic pH, which can influence its solubility and reactivity.[5][6][7] The carboxylate anion is resonance-stabilized, contributing to its overall stability compared to other functional groups.[4]

-

Cyclopentene Ring: This is the more reactive portion of the molecule. The key sites for potential degradation are:

-

The Carbon-Carbon Double Bond: Susceptible to oxidation (e.g., epoxidation, cleavage) and electrophilic addition reactions.[8][9]

-

Allylic Protons: The hydrogen atoms on the carbon adjacent to the double bond (C1 and C3) are allylic and can be susceptible to abstraction, initiating radical-mediated oxidation pathways.

-

The molecule is known to be incompatible with strong bases, oxidizing agents, and reducing agents.[10]

Factors Influencing Chemical Stability & Degradation Pathways

A systematic evaluation of stability involves subjecting the compound to stress conditions that mimic potential storage and handling scenarios.[2][11]

Thermal Stability

While generally stable under recommended cool and dry storage conditions, elevated temperatures can provide the activation energy for degradation.[12] One potential thermal degradation pathway for α,β-unsaturated acids involves isomerization to a β,γ-isomer followed by decarboxylation, though this is less likely for this compound as it is not an α,β-unsaturated system.[13] More likely, heat will accelerate oxidative processes if oxygen is present.

pH-Dependent Stability (Hydrolysis)

Forced degradation studies typically employ acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to assess hydrolytic stability.[11][14]

-

Acidic Conditions: The molecule is expected to be relatively stable against hydrolysis under mild acidic conditions. However, strong acid at elevated temperatures could potentially catalyze hydration of the double bond.

-

Basic Conditions: In the presence of a strong base, the carboxylic acid will be deprotonated to form the carboxylate salt. The overall structure is largely stable, but harsh basic conditions could promote subtle isomerization or other base-catalyzed reactions over extended periods.

-

Neutral Conditions: The compound is expected to be stable in neutral aqueous solutions at ambient temperature.

Oxidative Stability

Oxidation is a primary concern for this molecule due to the reactive cyclopentene ring. Forced degradation is typically performed using hydrogen peroxide (H₂O₂).[11][14]

Key oxidative degradation pathways include:

-

Epoxidation: The double bond can react with oxidizing agents like peroxides to form an epoxide.

-

Allylic Oxidation: Radical abstraction of an allylic proton can lead to the formation of hydroperoxides, which can decompose into alcohols or ketones at the allylic position.

-

Oxidative Cleavage: Harsher oxidation can cleave the double bond, leading to the formation of dicarboxylic acids or other smaller fragments. Studies on unsaturated carboxylic acids have shown that oxidative cleavage at the double bond is a potential degradation mechanism.[15]